2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide chemical structure and properties
2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide chemical structure and properties
Title: 2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide: Structural Dynamics, Synthetic Utility, and Pharmacological Profiling
Executive Summary In the landscape of rational drug design and advanced organic synthesis, ortho-aminobenzenesulfonamides serve as highly versatile building blocks. Specifically, 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide (CAS: 379254-18-9) represents a unique structural paradigm. By incorporating a tertiary sulfonamide (N,N-diethyl) alongside an electron-donating 5-methyl group and a nucleophilic 2-amino group, this molecule diverges from classical primary sulfonamide behavior. This technical guide explores the physicochemical causality of its functional groups, its role in target redirection away from classical off-target enzymes, and its utility in the synthesis of complex annelated heterocycles.
Molecular Architecture and Physicochemical Causality
The chemical behavior of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide is dictated by the electronic and steric interplay of its three primary substituents on the benzene ring:
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The 2-Amino Group (-NH₂): Acting as a potent nucleophile and hydrogen-bond donor, this primary amine is the primary reactive center for electrophilic addition, diazotization, and Schiff base formation. Its nucleophilicity is slightly enhanced by the para-positioned methyl group.
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The 5-Methyl Group (-CH₃): A weak electron-donating group (EDG) via hyperconjugation. It counteracts the strong electron-withdrawing nature of the adjacent sulfonamide, subtly raising the pKa of the aniline amine and providing a hydrophobic contact point for receptor binding[1].
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The N,N-Diethyl Sulfonamide Group (-SO₂NEt₂): Unlike primary sulfonamides (-SO₂NH₂), this tertiary sulfonamide lacks an acidic N-H proton. The bulky diethyl substitution imparts significant lipophilicity and steric hindrance, fundamentally altering the molecule's pharmacological trajectory[2].
Table 1: Quantitative Physicochemical and Structural Parameters
| Parameter | Value / Description | Source / Rationale |
|---|---|---|
| CAS Number | 379254-18-9 | Standard chemical registry |
| Linear Formula | C₁₁H₁₈N₂O₂S | Elemental composition |
| Molecular Weight | 242.34 g/mol | Optimal for fragment-based design |
| InChIKey | CFHNDLPTUAMFQJ-UHFFFAOYSA-N | Unique structural identifier |
| Physical Form | Powder | Solid-state stability at RT |
| H-Bond Donors | 1 (Amino group) | Sulfonamide N is fully alkylated |
| H-Bond Acceptors | 4 (O₂, N₂, S) | Critical for kinase hinge-binding |
| Steric Profile | High (Diethyl bulk) | Prevents classical zinc-ion chelation |
Pharmacological Redirection: The Tertiary Sulfonamide Paradigm
Primary sulfonamides are the quintessential zinc-binding pharmacophores, notoriously known for their potent inhibition of Carbonic Anhydrases (CAs), including both cytosolic (CA I, II) and tumor-associated (CA IX, XII) isoforms[2]. While this is advantageous for designing anti-glaucoma or specific anti-cancer agents, it presents a severe off-target liability when designing drugs for other targets, such as kinases or G-protein coupled receptors (GPCRs)[3].
The N,N-diethylation in 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide is a deliberate structural choice to abolish this CA binding. Because the nitrogen is fully alkylated, it cannot form the sulfonamidate anion (-SO₂N⁻) required to coordinate the active-site zinc ion (Zn²⁺)[2]. Consequently, the sulfonamide moiety is repurposed from a primary pharmacophore into a metabolically stable, lipophilic linker. This "target redirection" allows the scaffold to be integrated into quinoline-based or pyrimidine-based kinase inhibitors, where the diethyl group occupies hydrophobic pockets without triggering CA-mediated toxicity[1].
Logical pathway of structural target redirection via tertiary sulfonamide steric blockade.
Synthetic Utility in Heterocyclic Annulation
Beyond its direct pharmacological applications, this compound is a highly prized intermediate for constructing complex, polycyclic heterocycles. The proximity of the primary amine to the sulfonamide group (ortho-relationship) enables specific cyclization pathways:
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Quinazoline Synthesis: Reaction of the 2-amino group with functionalized aldehydes or acyl chlorides yields Schiff bases or amides, which can subsequently undergo acid-catalyzed intramolecular cyclization to form substituted quinazolinones[4].
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Benzothiadiazepine Construction: By reacting the primary amine with triphosgene or similar bifunctional electrophiles, the scaffold can be forced into novel tricyclic ring systems, such as benzothiadiazepines, which are critical in CNS drug discovery[5].
Step-by-step synthetic workflow for heterocyclic annulation via intramolecular cyclization.
Validated Experimental Protocols
To ensure rigorous scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify mechanistic success.
Protocol A: Synthesis of a Quinazoline-Derivative Scaffold
Causality: Isopropanol is selected as the solvent because its moderate polarity balances the solubility of the highly lipophilic N,N-diethyl group while allowing the more polar cyclized product to precipitate upon cooling, enabling self-purification without column chromatography[1].
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Preparation: Dissolve 1.0 equivalent (eq) of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide in anhydrous isopropanol (0.2 M concentration).
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Electrophile Addition: Add 1.1 eq of an appropriate 4-chloroquinoline derivative.
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Catalysis: Introduce a catalytic amount of concentrated HCl (0.1 eq). Rationale: The acid protonates the quinoline nitrogen, increasing the electrophilicity of the C4 position and facilitating the initial nucleophilic attack by the aniline amine.
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Reflux: Heat the reaction mixture to reflux (82 °C) under an inert argon atmosphere for 12 hours.
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Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 95:5). The disappearance of the starting material spot (UV active at 254 nm) confirms imine formation/cyclization.
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Isolation: Cool the mixture to 0 °C. The target quinazoline-sulfonamide derivative will precipitate. Filter under vacuum and wash with cold diethyl ether to remove unreacted lipophilic starting materials.
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Confirmation: Verify the structure via LC-MS (ESI+), expecting a molecular ion peak corresponding to the specific annelated product.
Protocol B: High-Throughput Kinase Selectivity Assay
Causality: When testing derivatives of this scaffold for kinase inhibition, it is critical to prevent assay artifacts. The addition of DTT ensures that the inhibition observed is due to competitive binding of the lipophilic scaffold, not covalent modification of active-site cysteines.
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Buffer Preparation: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM Dithiothreitol (DTT).
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Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized derivative in 100% DMSO. Transfer to a 384-well plate such that the final DMSO concentration does not exceed 1%.
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Enzyme Incubation: Add the target kinase (e.g., EGFR or c-Met) to the wells and incubate for 15 minutes at room temperature to allow equilibrium binding of the lipophilic N,N-diethyl moiety.
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Reaction Initiation: Add a mixture of ATP (at its predetermined Km value) and a fluorescently labeled peptide substrate.
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Self-Validating Controls: Include Staurosporine as a positive control (broad-spectrum competitive inhibitor) and a DMSO-only well as a negative control (100% activity).
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Readout: Measure the fluorescence polarization or TR-FRET signal after 60 minutes. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
References
- 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide | 379254-18-9, Sigma-Aldrich.
- The Pivotal Role of the Sulfonamide Group in 2-Aminobenzenesulfonamide: A Technical Guide, BenchChem.
- CA3178176A1 - 2-(3-(2-methyl-6-(p-tolyl) pyridine-3-yl) ureido) benzenesulfonamide and derivatives as inhibitor of carbonic anhydrase ix for the treatment of cancer, Google Patents.
- Quinazolines[a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity, MDPI.
- Heterocycles with a benzothiadiazepine moiety. 5. Derivatives of pyrrolo[2,1-d][1,2,5]benzothiadiazepine, a novel tricyclic ring, PubMed.
- Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors, PMC / NIH.
Sources
- 1. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CA3178176A1 - 2-(3-(2-methyl-6-(p-tolyl) pyridine-3-yl) ureido) benzenesulfonamide and derivatives as inhibitor of carbonic anhydrase ix for the treatment of cancer - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Heterocycles with a benzothiadiazepine moiety. 5. Derivatives of pyrrolo[2,1-d][1,2,5]benzothiadiazepine, a novel tricyclic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
